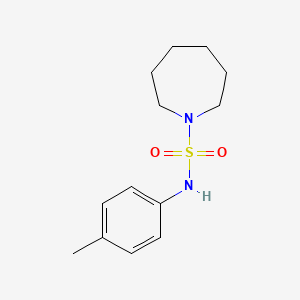

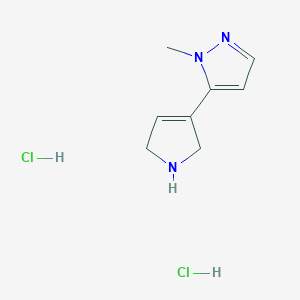

![molecular formula C26H20FN3O3 B2537856 3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866864-97-3](/img/structure/B2537856.png)

3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives has been explored through various methods. In one approach, 1-hydroxypyrazoloquinolines were prepared from 1-benzyloxypyrazole, with the pyridine B-ring being established in the terminal step. This involved cyclization of a formyl group with an amino group or an iminophosphorane group, followed by a series of reactions including lithiation, reaction with tosyl azide, and the Staudinger/aza-Wittig protocol . Another study reported the regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines, leading to compounds with significant inhibitory activity on bacterial serine/threonine protein kinases . Additionally, pyrazolo[4,3-c]quinolin-3-ones were synthesized starting from anilines and diethyl 2-(ethoxymethylene)malonate, with the Gould-Jacobs reaction being a key step .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives has been the subject of several studies. For instance, the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been identified as a versatile building block for the construction of fluorescent molecular sensors . Structural comparisons of isomeric series of benzo[h]pyrazolo[3,4-b]quinolines and benzo[f]pyrazolo[3,4-b]quinolines have revealed the influence of substituted pendent aryl groups on the crystal structures and intermolecular interactions, including C-H...pi and pi...pi stacking interactions .

Chemical Reactions Analysis

The reactivity of pyrazoloquinoline derivatives has been explored in various contexts. For example, the interaction of 3-amino-1H-pyrazolo[3,4-b]quinoline with different reagents led to the formation of thiazolidinones, thiazolines, and triazinopyrazoloquinolines . A novel acid-catalyzed rearrangement involving 3-(α-aminobenzyl)quinoxalin-2(1H)-one and ethyl acetoacetate was reported, resulting in the synthesis of 2-(pyrrol-3-yl)benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives have been linked to their potential pharmacological applications. For instance, some pyrazolo[4,3-c]quinolin-3(5H)-ones exhibited in vitro antiproliferative activities against various human cancer cell lines, with certain derivatives showing good cytotoxicity . The fluorescent properties of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives have been exploited for the design of molecular sensors, demonstrating strong analyte-induced fluorescence enhancement .

Aplicaciones Científicas De Investigación

Supramolecular Aggregation

Studies on similar quinoline derivatives have explored their role in supramolecular aggregation. For instance, the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines was investigated, highlighting how molecular structures influence the formation of complex three-dimensional framework structures through hydrogen bonding and pi-pi interactions (Portilla, J. et al., 2005).

Catalysis and Synthesis

Quinoline derivatives have been employed as ligands in catalysis, facilitating the synthesis of chiral pharmaceutical ingredients. Their applications in asymmetric hydrogenation of functionalized alkenes demonstrate the significance of these compounds in developing efficient, enantioselective catalysts (Imamoto, T. et al., 2012).

Heterocyclic Synthesis

The role of quinoline derivatives in synthesizing complex heterocyclic structures has been highlighted, with methodologies developed for the facile synthesis of structurally diverse ortho-quinones. Such research underscores the versatility of quinoline-based compounds in constructing pharmacologically relevant heterocycles (Rajesh, S. et al., 2011).

Pharmaceutical Applications

Quinoline derivatives have also been investigated for their potential in pharmaceutical applications, including as anti-cancer agents. Novel isoxazolequinoxaline derivatives have been synthesized and studied for their structural characteristics and potential anti-cancer activity through molecular docking studies, demonstrating the broad applicability of these compounds in drug discovery (Abad, N. et al., 2021).

Antimicrobial Activity

Research into pyranoquinoline derivatives and their bioactive potential has shown promising antibacterial activity against various bacterial strains. This line of study suggests the therapeutic potential of quinoline derivatives in addressing microbial resistance (Mulwad, V. et al., 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O3/c1-2-31-19-7-8-22-20(12-19)26-21(14-30(22)13-16-4-3-5-18(27)10-16)25(28-29-26)17-6-9-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHBEBCYWYXZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC(=CC=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

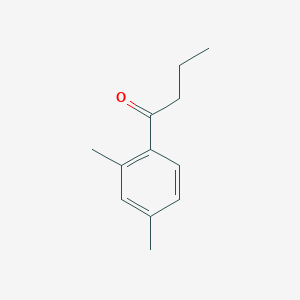

![tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2537775.png)

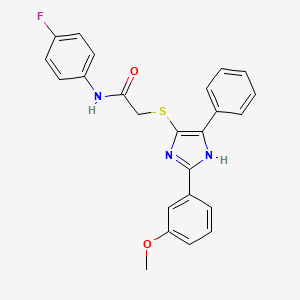

![N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B2537776.png)

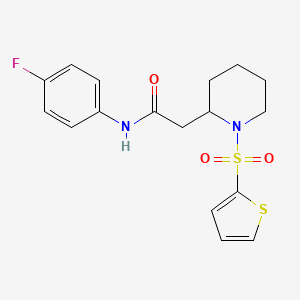

![Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2537777.png)

![1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2537782.png)

![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537786.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)

![(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide](/img/structure/B2537789.png)

![Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2537791.png)